Acid-PEG2-ethyl propionate

描述

The exact mass of the compound 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

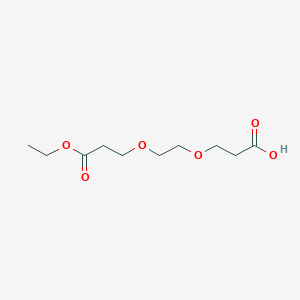

3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-2-16-10(13)4-6-15-8-7-14-5-3-9(11)12/h2-8H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGUKRRJONEXNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654196 |

Source

|

| Record name | 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-90-9 |

Source

|

| Record name | 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG2-ethyl propionate for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-ethyl propionate is a heterobifunctional crosslinker that has garnered significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1][2] The linker component of a PROTAC, such as this compound, is a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]

This compound features a short, hydrophilic di-ethylene glycol (PEG2) spacer, which can enhance the aqueous solubility and pharmacokinetic properties of the resulting PROTAC.[6] One terminus of the linker is a carboxylic acid, providing a reactive handle for conjugation to an amine-containing molecule, typically a ligand for an E3 ligase or the target protein. The other end is an ethyl propionate group, which offers a stable, non-reactive terminus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of molecules synthesized using this linker.

| Property | Value | Reference |

| Chemical Name | 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid | [7] |

| Synonyms | This compound, 3-[2-(2-Ethoxycarbonyl-ethoxy)-ethoxy]-propionic acid | [7] |

| CAS Number | 886362-90-9 | [7] |

| Molecular Formula | C10H18O6 | [7] |

| Molecular Weight | 234.25 g/mol | [7] |

| Appearance | Colorless to pale-yellow liquid or semi-solid | |

| Purity | >97% (typical) | [7] |

| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [7] |

| Solubility | Miscible with most organic solvents. | |

| Calculated LogP | -0.4 | |

| Elemental Analysis | C: 51.27%, H: 7.75%, O: 40.98% | [7] |

Experimental Protocols

The carboxylic acid moiety of this compound is typically reacted with a primary or secondary amine on a target-protein ligand or an E3-ligase ligand to form a stable amide bond. A common and efficient method for this conjugation is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).

General Protocol for Amide Coupling using EDC/NHS Chemistry

This protocol describes the general steps for conjugating this compound to an amine-containing molecule (referred to as "Amine-Molecule").

Materials:

-

This compound

-

Amine-Molecule (e.g., E3 ligase ligand with a free amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC-HCl (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Coupling with Amine-Molecule:

-

In a separate vessel, dissolve the Amine-Molecule (1.1 equivalents) in anhydrous DMF.

-

If the Amine-Molecule is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.0 equivalents) to neutralize the salt and facilitate the reaction.

-

Slowly add the solution of the Amine-Molecule to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction for the formation of the desired product by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine to remove unreacted reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

-

Mandatory Visualizations

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a valuable and versatile tool in the synthesis of complex biomolecules and targeted therapeutics. Its well-defined structure, featuring a reactive carboxylic acid and a hydrophilic PEG spacer, makes it an ideal building block for constructing PROTACs with improved physicochemical properties. The experimental protocols provided in this guide offer a robust starting point for researchers to incorporate this linker into their drug discovery programs. The continued exploration of linkers with varying lengths and compositions, such as this compound, will be instrumental in the development of the next generation of targeted protein degraders.

References

A Technical Guide to Acid-PEG2-ethyl propionate: Structure, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in modern drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation.

Core Chemical Identity and Properties

This compound is a versatile chemical tool characterized by a discrete two-unit polyethylene glycol (PEG) spacer, flanked by a terminal carboxylic acid and an ethyl propionate group.[1] This structure provides a valuable balance of hydrophilicity and reactivity for linking biomolecules.

Chemical and Physical Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and regulatory documentation.

| Parameter | Value |

| IUPAC Name | 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid[2][3][4] |

| Synonyms | 3-[2-(2-Ethoxycarbonyl-ethoxy)-ethoxy]-propionic acid[4] |

| CAS Number | 886362-90-9[1][4] |

| Molecular Formula | C₁₀H₁₈O₆[1][4] |

| Molecular Weight | 234.25 g/mol [1][4] |

| SMILES | O=C(O)CCOCCOCCC(OCC)=O[1] |

| InChI Key | KEGUKRRJONEXNN-UHFFFAOYSA-N[1][3][4] |

Physicochemical Characteristics

These properties are critical for handling, storage, and formulation of the compound.

| Property | Description |

| Appearance | Colorless to pale-yellow or yellow-brown liquid, semi-solid, or solid[3] |

| Purity | Typically ≥97% |

| Storage Conditions | Shipped at ambient temperature. For short-term storage (days to weeks), keep dry and dark at 0-4°C. For long-term storage (months to years), store at -20°C.[4] |

| Solubility | Specific solubility data is limited, but the structure suggests miscibility with a range of organic solvents and some aqueous solubility, enhanced by the PEG spacer. |

Synthesis and Reactivity

The unique reactivity of this compound stems from its two distinct functional groups, which can be addressed with orthogonal chemistry.

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step organic process. A common synthetic strategy includes the esterification of an appropriate acid with ethylene glycol, followed by further reaction to install the propanoic acid and ethyl propionate moieties.[2] The reaction often requires acid catalysts, such as sulfuric acid, and controlled temperature to maximize yield.[2]

Caption: A generalized synthetic workflow for this compound.

Key Chemical Reactions for Bioconjugation

The terminal carboxylic acid is the primary site for conjugation. It readily reacts with primary amines, such as the lysine residues found in proteins and peptides, to form stable amide bonds. This reaction is typically facilitated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to improve efficiency and yield a more stable reactive intermediate.[5][6]

Caption: Workflow for amide bond formation using EDC/NHS chemistry.

Applications in Drug Development

This compound is predominantly used as a linker in two key areas: PROTACs and the development of Antibody-Drug Conjugates (ADCs).

PROTAC Linker

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] this compound serves as a flexible PEG-based linker connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase.[4][7][8] The length and chemical nature of the linker are critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: Logical diagram of the PROTAC mechanism of action.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the context of ADCs and other bioconjugates, the PEG linker can significantly influence the conjugate's properties.[9] The inclusion of the hydrophilic PEG2 spacer can help to:

-

Improve Solubility: Balances the hydrophobicity of cytotoxic payloads in ADCs.

-

Enhance Pharmacokinetics: PEGylation is a well-known strategy to prolong the circulation half-life of therapeutics by reducing renal clearance.[6]

-

Reduce Aggregation: The flexible spacer can prevent aggregation of the final conjugate.

Experimental Protocol: Amide Coupling to a Peptide

This section provides a generalized protocol for the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue or an N-terminus).

Objective: To covalently link this compound to a model peptide via an amide bond.

Materials:

-

This compound

-

Model Peptide with an available primary amine

-

N,N'-Dicyclohexylcarbodiimide (EDC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM. b. Add a 1.5-fold molar excess of NHS, followed by a 1.5-fold molar excess of EDC. c. Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring, protected from moisture. This forms the NHS-activated ester intermediate.

-

Conjugation to Peptide: a. Dissolve the model peptide in the reaction buffer (e.g., PBS) to a desired concentration (e.g., 1-5 mg/mL). b. Add the activated NHS ester solution from Step 1 to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is typically used. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching the Reaction: a. Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to quench any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

-

Purification and Analysis: a. Purify the resulting peptide-linker conjugate from excess reagents and unconjugated peptide using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final conjugate using mass spectrometry (e.g., LC-MS) to confirm the successful conjugation and determine the final mass.

Conclusion

This compound is a high-value chemical linker for researchers in drug discovery and development. Its well-defined structure, featuring a discrete PEG spacer and dual functionalities, provides a reliable platform for constructing complex therapeutic modalities like PROTACs and ADCs. The straightforward reactivity of its carboxylic acid group, combined with the beneficial properties imparted by the PEG chain, makes it an indispensable tool for advancing next-generation bioconjugate and targeted protein degradation therapies.

References

- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. This compound | 886362-90-9 | Benchchem [benchchem.com]

- 3. This compound | 886362-90-9 [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. PEG Acid | BroadPharm [broadpharm.com]

- 6. Azd-peg2-acid () for sale [vulcanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|CAS 886362-90-9|DC Chemicals [dcchemicals.com]

- 9. Amine PEG2 Propionic Acid - JenKem Technology USA [jenkemusa.com]

An In-depth Technical Guide to the Synthesis of Acid-PEG2-ethyl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Acid-PEG2-ethyl propionate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The synthesis involves a two-step process commencing with a base-catalyzed Michael addition followed by a selective oxidation. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of this compound is accomplished through a two-step reaction sequence:

-

Step 1: Michael Addition. Diethylene glycol is reacted with ethyl acrylate in the presence of a base catalyst to yield the intermediate, 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester.

-

Step 2: Oxidation. The terminal primary alcohol of the intermediate is selectively oxidized to a carboxylic acid to produce the final product, this compound.

A visual representation of this workflow is provided below.

II. Experimental Protocols

Step 1: Synthesis of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester via Michael Addition

This procedure is adapted from established protocols for the Michael addition of alcohols to acrylates.

Materials and Reagents:

-

Diethylene glycol

-

Ethyl acrylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add diethylene glycol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester.

Step 2: Synthesis of this compound via Oxidation

This procedure utilizes a TEMPO-catalyzed oxidation, which is selective for primary alcohols in the presence of esters.

Materials and Reagents:

-

3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester (from Step 1)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (household bleach, concentration needs to be determined)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester (1.0 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate and sodium bromide.

-

Add a catalytic amount of TEMPO (0.01-0.05 equivalents).

-

Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Slowly add sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Acidify the combined aqueous layers to a pH of 2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by silica gel chromatography if necessary.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on reaction scale and experimental conditions.

| Parameter | Step 1: Michael Addition | Step 2: Oxidation | Overall |

| Typical Yield | 70-85% | 80-95% | 56-81% |

| Purity (by NMR) | >95% | >95% | >95% |

| Molecular Formula | C₁₀H₂₀O₅ | C₁₀H₁₈O₆ | C₁₀H₁₈O₆ |

| Molecular Weight | 220.26 g/mol | 234.25 g/mol | 234.25 g/mol |

IV. Characterization

The structure and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (hydroxyl, ester, carboxylic acid).

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Acid-PEG2-ethyl propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG2-ethyl propionate is a bifunctional molecule increasingly utilized in the fields of drug delivery and bioconjugation, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a carboxylic acid, a di-ethylene glycol (PEG2) spacer, and an ethyl propionate moiety, imparts a unique combination of hydrophilicity, flexibility, and reactivity.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical Identity and Structure

This compound is systematically named 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid.[6] Its structure consists of a propanoic acid head, a flexible di-ethylene glycol linker, and an ethyl propionate tail. This amphiphilic nature is key to its function, allowing for conjugation to various molecules while influencing the overall solubility and pharmacokinetic properties of the resulting conjugate.[4][7]

| Identifier | Value | Source |

| CAS Number | 886362-90-9 | [6] |

| Molecular Formula | C10H18O6 | [6] |

| Molecular Weight | 234.25 g/mol | [6] |

| IUPAC Name | 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid | [6] |

| SMILES | CCOC(=O)CCOCCOCC(O)=O | [8] |

| InChI Key | KEGUKRRJONEXNN-UHFFFAOYSA-N | [6] |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively available in public literature. However, based on its structure and data from analogous compounds, the following characteristics can be inferred.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or semi-solid | Based on supplier information.[9] |

| Boiling Point | Not explicitly available. For reference, the boiling point of ethyl propionate is 99 °C. | The PEG chain and carboxylic acid group will significantly increase the boiling point compared to ethyl propionate. |

| Melting Point | Not explicitly available. For reference, the melting point of ethyl propionate is -73 °C. | The PEG chain and carboxylic acid may result in a higher melting point. |

| Solubility | Good solubility in various organic solvents is expected. Limited solubility in water. | The ethyl ester group enhances lipophilicity, while the PEG chain and carboxylic acid contribute to hydrophilicity.[4] |

| Purity | Typically >97% | As offered by commercial suppliers.[9] |

| Storage | Recommended storage for the short term is at 0-4 °C and for the long term at -20 °C, kept dry and in the dark.[6] |

Spectroscopic Data

While specific spectroscopic data for this compound is not readily published, the expected spectral characteristics can be predicted based on its functional groups. Researchers should perform their own analytical characterization for confirmation.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the PEG linker, and methylene protons adjacent to the carboxylic acid and ester groups. |

| ¹³C NMR | Carbonyl carbons of the ester and carboxylic acid, carbons of the PEG linker, and carbons of the ethyl group. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (ester and carboxylic acid), O-H stretching (carboxylic acid), and C-O-C stretching (ether linkages). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (234.1100).[6] |

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, based on general methodologies for similar compounds.

Synthesis of this compound

A potential synthetic route involves the esterification of a protected diethylene glycol with ethyl 3-bromopropionate, followed by deprotection and subsequent reaction with a protected propanoic acid derivative, and a final deprotection step. A more direct, though potentially lower-yielding method, could be the acid-catalyzed reaction between diethylene glycol, propanoic acid, and ethanol.

Illustrative Synthesis Workflow

Caption: A potential multi-step synthesis workflow for this compound.

Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Integrate proton signals and assign chemical shifts to the corresponding protons and carbons in the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for analysis.[10]

-

Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze fragmentation patterns to confirm the structure.

-

Mobile Phase: Use a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid).

-

Column: A C18 reverse-phase column is typically suitable.

-

Detection: Use a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Analysis: Determine the purity of the sample by integrating the peak area.

Applications in Drug Development

The primary application of this compound is as a linker in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

General PROTAC Mechanism of Action

Caption: The role of a PROTAC in mediating the ubiquitination and degradation of a target protein.

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. Its well-defined structure and bifunctional nature allow for flexible and efficient conjugation strategies. While detailed public data on some of its specific physical properties are limited, this guide provides a comprehensive overview of its known characteristics and offers representative protocols to aid in its practical application. Further research and publication of detailed analytical data will undoubtedly enhance its utility in the scientific community.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. enovatia.com [enovatia.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. chempep.com [chempep.com]

- 8. This compound|CAS 886362-90-9|DC Chemicals [dcchemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Acid-PEG2-ethyl propionate in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-ethyl propionate is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a 2-unit polyethylene glycol (PEG) derivative featuring a carboxylic acid group on one end and an ethyl propionate group on the other.[3] This molecule does not possess an intrinsic biological mechanism of action in the traditional sense. Instead, its function is to serve as a chemical scaffold, connecting a target protein ligand to an E3 ubiquitin ligase ligand within a PROTAC molecule.[2] The resulting tripartite complex hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein.[2] This guide elucidates the role of this compound within the broader mechanism of action of PROTACs.

The PROTAC Mechanism of Action: A Ternary Complex for Targeted Degradation

PROTACs are innovative therapeutic modalities that function by inducing the degradation of specific proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands.[2]

The mechanism proceeds through the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into smaller peptides, while the PROTAC molecule is released and can act catalytically to degrade another target protein molecule.

Physicochemical Properties of this compound

The selection of a linker is critical in PROTAC design, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation. This compound offers a balance of hydrophilicity, conferred by the PEG chain, and defined length.

| Property | Value | Reference |

| CAS Number | 886362-90-9 | [4] |

| Chemical Formula | C10H18O6 | [4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid | [5] |

| Purity | ≥97% | [5] |

| Storage Conditions | Dry, dark, 0-4°C for short term, -20°C for long term | [4] |

Experimental Protocols: Synthesis of a PROTAC Using this compound

The synthesis of a PROTAC using this compound involves standard chemical conjugation techniques. The following is a generalized protocol illustrating the key steps. Specific reaction conditions will vary depending on the nature of the target and E3 ligase ligands.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a hydroxyl group) to the this compound linker.

Materials:

-

This compound

-

Target protein ligand with an available amine group (Ligand-NH2)

-

E3 ligase ligand with an available hydroxyl group (Ligand-OH)

-

Amide coupling reagents (e.g., HATU, EDC, HOBt)

-

Ester hydrolysis reagent (e.g., Lithium hydroxide)

-

Appropriate solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC)

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an anhydrous aprotic solvent such as DMF.

-

Add an amide coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA) to activate the carboxylic acid group.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

-

Amide Bond Formation with Target Ligand:

-

Add the amine-containing target protein ligand (Ligand-NH2) to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the resulting intermediate (Ligand-NH-PEG2-ethyl propionate) by preparative HPLC.

-

-

Hydrolysis of the Ethyl Ester:

-

Dissolve the purified intermediate in a suitable solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide (LiOH) to hydrolyze the ethyl propionate ester to a carboxylic acid.

-

Stir at room temperature for 1-4 hours, monitoring by LC-MS.

-

Acidify the reaction mixture to protonate the newly formed carboxylic acid and purify the product (Ligand-NH-PEG2-acid) by preparative HPLC.

-

-

Second Amide Bond Formation with E3 Ligase Ligand:

-

Repeat the carboxylic acid activation step (Step 1) with the purified Ligand-NH-PEG2-acid.

-

Add the hydroxyl-containing E3 ligase ligand (Ligand-OH) to the activated intermediate. Note: This step may require esterification conditions if coupling to a hydroxyl group, or a second amide coupling if the E3 ligand has an available amine.

-

Allow the reaction to proceed to completion, monitoring by LC-MS.

-

-

Final PROTAC Purification:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Conclusion

This compound is a crucial building block in the field of targeted protein degradation. While it lacks a direct biological mechanism of action, its role as a heterobifunctional linker is paramount to the function of PROTACs.[1][2] The defined length and hydrophilic nature of its PEG component contribute to the favorable physicochemical properties of the final PROTAC molecule, enabling the formation of a productive ternary complex and subsequent degradation of the target protein. Understanding the chemistry and utility of linkers like this compound is essential for the rational design and development of novel protein-degrading therapeutics.

References

The Strategic Role of Acid-PEG2-ethyl propionate in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[3] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[3] Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design due to their unique ability to address challenges such as poor aqueous solubility, a common issue with high molecular weight PROTAC molecules.[3][4]

Physicochemical Properties of Acid-PEG2-ethyl propionate

This compound (CAS: 886362-90-9) is a heterobifunctional, 2-unit PEG derivative. Its structure provides two distinct reactive handles for conjugation, making it a versatile building block in PROTAC synthesis.

| Property | Value | Reference |

| Chemical Name | 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid | [5] |

| Molecular Formula | C10H18O6 | [5] |

| Molecular Weight | 234.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or semi-solid |

The key structural features of this compound and their functional implications in PROTACs are:

-

Carboxylic Acid Group: Provides a reactive handle for amide bond formation with an amine-functionalized ligand (either the POI binder or the E3 ligase ligand).

-

Ethyl Propionate Group: Offers an alternative conjugation point after hydrolysis to the corresponding carboxylic acid, or can be used to modulate lipophilicity. The ethyl ester enhances lipophilicity and influences hydrolytic stability.

-

PEG2 Spacer: The two ethylene glycol units confer hydrophilicity, which can improve the solubility of the resulting PROTAC. This flexible ether chain also allows the PROTAC to adopt various conformations, which is crucial for achieving a productive ternary complex.

The Role of this compound in PROTAC Design and Function

The incorporation of a PEG linker like this compound can significantly impact a PROTAC's biological activity.

Enhancing Physicochemical Properties

A major hurdle in PROTAC development is their tendency towards high molecular weight and lipophilicity, often leading to poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can counteract this, improving the overall solubility of the PROTAC and its suitability as a therapeutic agent.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is multifaceted. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial. It is thought that flexible linkers enable the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry.[3] However, there is an optimal range for PEG linker length, as excessively long chains can negatively affect permeability.[3]

Impact on Degradation Efficacy

The length and flexibility of the linker are paramount in determining the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[3] An optimal linker facilitates a productive orientation of the POI and E3 ligase within the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy.[3]

While specific data for PROTACs using this compound is not available, the table below presents representative data for the effect of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| P5-P | 5-atom PEG linker | 1.8 | >95 |

| P4-P | 4-atom PEG linker | 4.9 | >95 |

| P3-P | 3-atom PEG linker | 13.1 | >95 |

This data is representative and illustrates the general trend of how linker length can affect degradation potency. It is not specific to PROTACs synthesized with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

General Synthesis of a PROTAC using this compound

This protocol describes a standard amide coupling procedure.

Materials:

-

Amine-functionalized POI ligand

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

Procedure:

-

To a solution of the amine-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography.

-

Hydrolyze the ethyl ester of the purified intermediate using standard conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid.

-

Couple the resulting acid with the amine-functionalized E3 ligase ligand using the same HATU/DIPEA coupling procedure described in steps 1-5 to yield the final PROTAC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate a human cancer cell line expressing the target protein (e.g., MCF7 for estrogen receptor) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The general signaling pathway for PROTAC-mediated protein degradation is illustrated below.

The experimental workflow for evaluating a novel PROTAC is a multi-step process.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the synthesis of PROTACs with potentially improved solubility and optimized degradation efficacy. While the full biological impact of this specific linker will be elucidated as more PROTACs incorporating it are published, the principles and protocols outlined in this guide provide a solid foundation for its application in the design and evaluation of novel protein degraders. The continued exploration of diverse linker chemistries, including variations in PEG length and composition, will undoubtedly accelerate the development of the next generation of PROTAC-based therapeutics.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

The Cornerstone of Next-Generation Therapeutics: An In-depth Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have emerged as a pivotal technology in modern drug development, transforming the therapeutic potential of a wide array of molecules, from small-molecule drugs to large biologics. Their unique physicochemical properties enable significant improvements in pharmacokinetics, pharmacodynamics, and overall drug efficacy. This in-depth technical guide provides a comprehensive overview of PEG linkers, detailing their core principles, applications, and the experimental methodologies crucial for their successful implementation in a research and development setting.

Fundamental Principles of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] When used as linkers, PEG chains are covalently attached to a drug molecule, a process known as PEGylation.[3][4] This conjugation confers several advantageous properties that address common challenges in drug delivery.

Core Advantages of PEGylation:

-

Enhanced Hydrophilicity: PEG linkers significantly increase the water solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.[2][5]

-

Prolonged Systemic Circulation: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, thereby extending their circulation half-life in the bloodstream.[3][6][7] This allows for less frequent dosing, improving patient compliance.[8]

-

Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, masking it from the host's immune system and reducing the risk of an immune response.[1][3]

-

Improved Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, enhancing their stability in vivo.[9]

-

Controlled Release: Cleavable PEG linkers can be engineered to release the active drug in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery.[][11]

Quantitative Impact of PEGylation on Pharmacokinetics

The conjugation of PEG linkers to a therapeutic agent has a profound and quantifiable impact on its pharmacokinetic profile. The extent of these changes is influenced by the molecular weight, structure (linear or branched), and attachment site of the PEG linker.

| Parameter | Non-PEGylated Drug | PEGylated Drug | Fold Change | Reference(s) |

| Half-life (t½) | ||||

| Interferon α-2a | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x | [12] |

| Interferon α-2b | 4 hours | 40 hours (20 kDa linear PEG) | 10x | [12] |

| Uricase (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x | [12] |

| PEG (6 kDa) | 18 minutes | [13] | ||

| PEG (50 kDa) | 16.5 hours | [13] | ||

| Blood Concentration (1h post-injection) | ||||

| Proticles | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [14] |

| Clearance | ||||

| Danazol Nanoemulsion | Higher | Lower (with 6 mg/mL DSPE-PEG5000) | - | [15] |

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics. This table summarizes the significant improvements in circulation half-life and blood concentration observed upon PEGylation of various therapeutic agents. The choice of PEG molecular weight and architecture plays a crucial role in the magnitude of this effect.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated therapeutic requires robust and well-defined experimental procedures for conjugation, purification, and characterization.

General PEGylation Reaction Protocol

This protocol describes a general method for the N-terminal PEGylation of a protein using an NHS-ester activated PEG linker.[16]

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG linker (e.g., Y-NHS-40K)

-

Amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Dry, water-miscible organic solvent (e.g., DMF or DMSO)

-

Reaction vessel

-

Stirring mechanism

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a known concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer prior to the reaction.

-

PEG Linker Preparation: Calculate the required amount of PEG linker based on the desired molar excess to the protein. Dissolve the PEG linker in a small volume of the dry organic solvent.

-

Conjugation Reaction: Slowly add the dissolved PEG linker to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for about three hours. The optimal reaction time may vary depending on the specific protein and PEG linker.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, unreacted protein, and any side products.

Purification of PEGylated Proteins

Purification is a critical step to isolate the desired PEGylated conjugate from the reaction mixture. Several chromatographic techniques are commonly employed.[11][]

3.2.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is effective for separating PEGylated conjugates from the smaller, unreacted protein and low molecular weight reaction components.[18][19]

Methodology:

-

Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for the expected size of the PEGylated protein. The mobile phase is typically an aqueous buffer (e.g., PBS).

-

System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the PEGylation reaction mixture onto the column.

-

Elution and Fraction Collection: The larger PEGylated protein will elute earlier than the smaller, unreacted protein. Collect fractions corresponding to the different peaks.

-

Analysis: Analyze the collected fractions using SDS-PAGE or other characterization methods to identify the fractions containing the purified PEGylated protein.

3.2.2. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8] The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its overall charge and allowing for the separation of PEGylated species from the native protein.[][20] IEX can also be used to separate mono-PEGylated from multi-PEGylated species and even positional isomers.[11]

Methodology:

-

Resin and Buffer Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the protein and the desired separation pH. Prepare a low-salt binding buffer and a high-salt elution buffer.

-

Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with the binding buffer.

-

Sample Loading: Load the PEGylation reaction mixture onto the column. The native protein and PEGylated species will bind to the resin to varying degrees.

-

Washing: Wash the column with the binding buffer to remove any unbound material, including unreacted PEG.

-

Elution: Elute the bound proteins using a salt gradient (increasing concentration of the elution buffer). Different PEGylated species and the native protein will elute at different salt concentrations.

-

Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired PEGylated product.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the identity, purity, and integrity of the PEGylated product.

3.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a band with a higher apparent molecular weight.[21] This technique is useful for monitoring the progress of the PEGylation reaction and assessing the purity of the final product.

Methodology:

-

Sample Preparation: Mix the protein samples with a non-reducing sample buffer.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and run the electrophoresis in Tris-glycine buffer.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A smeared or broadened band for the PEGylated protein is often observed due to the heterogeneity of the PEG polymer.[22]

3.3.2. Western Blotting

Western blotting can be used for the specific detection of PEGylated proteins using an anti-PEG antibody.[23]

Methodology:

-

SDS-PAGE and Transfer: Perform SDS-PAGE as described above, then transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 10% non-fat dried milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PEG moiety (e.g., anti-PEG rabbit monoclonal antibody).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

Detection: Add a chemiluminescent or chromogenic substrate to visualize the bands corresponding to the PEGylated protein.

3.3.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.[9][24]

Methodology:

-

Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapic acid for proteins) and a cationizing agent (e.g., sodium trifluoroacetate for PEGs).[25][26]

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight species. The resulting spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein.

3.3.4. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used for the quantification of PEGylated proteins in biological samples. A competitive ELISA format is often employed.

Methodology:

-

Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific to PEG.

-

Sample and Standard Incubation: Add standards of known PEGylated protein concentration and unknown samples to the wells, along with a biotinylated PEGylated protein conjugate.

-

Washing: Wash the plate to remove unbound reagents.

-

Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate, which will bind to the biotinylated PEG that has bound to the antibody.

-

Substrate Addition: Add a TMB substrate. The HRP enzyme will catalyze a color change.

-

Signal Measurement: Stop the reaction and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of PEGylated protein in the sample.[27]

Strategic Selection and Application of PEG Linkers

The choice of PEG linker is a critical decision in the design of a PEGylated therapeutic and depends on the specific application and the nature of the drug molecule.

Logical Workflow for PEG Linker Selection

Caption: A logical workflow for the rational selection of a PEG linker in drug discovery.

Experimental Workflow for PEGylated Drug Development

Caption: A typical experimental workflow for the development and evaluation of a PEGylated drug.

Impact on Signaling Pathways: A Conceptual Overview

By altering the pharmacokinetic and pharmacodynamic properties of a therapeutic agent, PEGylation can indirectly modulate its effect on cellular signaling pathways. For instance, a PEGylated growth factor antagonist with a longer half-life can provide more sustained inhibition of its corresponding receptor tyrosine kinase (RTK) signaling pathway.

References

- 1. purepeg.com [purepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. precisepeg.com [precisepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. conductscience.com [conductscience.com]

- 9. covalx.com [covalx.com]

- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Protocol for Protein PEGylation [jenkemusa.com]

- 18. lcms.cz [lcms.cz]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. iosrjournals.org [iosrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 24. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bath.ac.uk [bath.ac.uk]

- 27. abcam.com [abcam.com]

An In-depth Technical Guide to Acid-PEG2-ethyl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a chemical compound featuring a two-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule is flanked by a terminal carboxylic acid and an ethyl propionate group, enabling covalent linkage to two different molecular entities.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₆ | [1][2][3] |

| Molecular Weight | 234.25 g/mol | [1][2][3][4] |

| Exact Mass | 234.1100 | [1] |

| CAS Number | 886362-90-9 | [1][2][4] |

| IUPAC Name | 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid | [1][2] |

| SMILES Code | CCOC(CCOCCOCCC(O)=O)=O | [1][3] |

| InChI Key | KEGUKRRJONEXNN-UHFFFAOYSA-N | [1][2][3][4] |

Applications in Drug Development

The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in molecules like this compound provides the necessary spatial separation and orientation for the two ends of the PROTAC to bind effectively to their respective proteins.

The carboxylic acid group allows for reaction with primary amines, such as those on lysine residues in proteins, through amide bond formation.[7][8] This is typically achieved using carbodiimide chemistry.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 886362-90-9 [sigmaaldrich.com]

- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. This compound | 886362-90-9 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 886362-90-9|DC Chemicals [dcchemicals.com]

- 7. Azd-peg2-acid () for sale [vulcanchem.com]

- 8. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

Solubility Profile of Acid-PEG2-ethyl propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG2-ethyl propionate is a bifunctional molecule increasingly utilized in pharmaceutical sciences, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility is intrinsically linked to its solubility characteristics, which dictate its behavior in various formulation and biological contexts. This technical guide provides an in-depth analysis of the predicted solubility of this compound in a range of common solvents. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the known properties of its constituent functional groups: a short-chain polyethylene glycol (PEG) linker, a terminal carboxylic acid, and an ethyl propionate ester. This guide also presents a standardized experimental protocol for determining the precise solubility of this and similar compounds, ensuring researchers can generate accurate data for their specific applications.

Introduction to this compound

This compound, with the chemical name 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid, is a hetero-bifunctional linker. Its structure comprises a flexible di-ethylene glycol (PEG2) spacer, flanked by a carboxylic acid and an ethyl propionate group. This architecture provides a versatile platform for covalently linking different molecular entities. The PEG component is known to enhance hydrophilicity and can improve the pharmacokinetic properties of conjugated molecules. The terminal carboxylic acid and ethyl ester offer reactive handles for conjugation chemistry.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties:

-

Polyethylene Glycol (PEG) Backbone: The two ethylene glycol units contribute significantly to the molecule's polarity and its propensity to form hydrogen bonds with protic solvents. Generally, PEGs are soluble in water and many organic solvents, including dichloromethane and alcohols.[1][2] As the PEG chain length increases, water solubility is enhanced.[3]

-

Carboxylic Acid Group: The terminal carboxylic acid is a polar, hydrophilic group capable of donating a hydrogen bond and acting as a hydrogen bond acceptor. In aqueous solutions, its solubility is pH-dependent, increasing significantly at pH values above its pKa due to deprotonation and salt formation.

-

Ethyl Propionate Group: The ethyl propionate moiety is an ester with moderate polarity. While the ester group can participate in hydrogen bonding as an acceptor, the ethyl and propyl chains introduce a degree of lipophilicity. Ethyl propionate itself is sparingly soluble in water but exhibits good solubility in many organic solvents.[4][5][6]

The overall solubility of this compound will be a composite of these individual contributions. It is anticipated to exhibit a degree of amphiphilicity, with solubility in a range of both polar and moderately non-polar solvents.

Estimated Solubility Data

The following table provides an estimated qualitative and, where possible, semi-quantitative solubility profile for this compound. This data is inferred from the known solubility of its components and related short-chain PEGylated molecules. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility | Rationale |

| Water | 80.1 | Polar Protic | Moderately Soluble to Soluble | The PEG chain and carboxylic acid enhance aqueous solubility. Solubility is expected to increase at higher pH. Ethyl propionate has a water solubility of approximately 19,200 mg/L at 25°C.[5] |

| Ethanol | 24.5 | Polar Protic | Soluble | The molecule's ability to hydrogen bond with ethanol, coupled with the solubility of both PEG and ethyl propionate in alcohols, suggests good solubility.[5][7] |

| Methanol | 32.7 | Polar Protic | Soluble | Similar to ethanol, the polar protic nature of methanol should readily solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including PEGs.[2] |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent expected to solubilize this compound effectively.[2] |

| Acetonitrile | 37.5 | Polar Aprotic | Soluble | Acetonitrile is a common solvent for PEGylated compounds.[1] |

| Dichloromethane (DCM) | 9.1 | Moderately Polar | Soluble | PEG derivatives are generally soluble in chlorinated solvents.[1][7] |

| Chloroform | 4.8 | Moderately Polar | Soluble | Similar to DCM, chloroform is expected to be a good solvent.[2] |

| Tetrahydrofuran (THF) | 7.6 | Moderately Polar | Soluble | THF is a good solvent for many moderately polar organic molecules. |

| Ethyl Acetate | 6.0 | Moderately Polar | Soluble | The ester functionality in both the solvent and the solute should promote miscibility. |

| Acetone | 20.7 | Polar Aprotic | Soluble | Acetone is a versatile solvent for many organic compounds, including ethyl propionate.[5] |

| Toluene | 2.4 | Non-polar | Sparingly Soluble to Insoluble | While some longer chain PEGs show solubility in warm toluene, the polarity of the carboxylic acid will likely limit solubility.[2] |

| Hexane | 1.9 | Non-polar | Insoluble | The high polarity of the PEG and carboxylic acid groups makes solubility in non-polar aliphatic hydrocarbons highly unlikely. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

This section details a standardized "shake-flask" method for the experimental determination of the equilibrium solubility of this compound.

4.1. Materials

-

This compound

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Record the precise weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Visual confirmation of a remaining solid phase is necessary to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC or other quantitative method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.3. Considerations

-

Solvent Purity: The purity of the solvents used can significantly impact solubility measurements.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature during equilibration is critical.

-

Equilibration Time: The time required to reach equilibrium may vary depending on the compound and the solvent. It may be necessary to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

pH for Aqueous Solutions: When determining solubility in aqueous buffers, the pH must be carefully controlled and reported.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

The concept of solubility is governed by fundamental thermodynamic principles rather than specific signaling pathways. The logical relationship determining the solubility of this compound is based on the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

Caption: Logical relationship of factors influencing solubility.

Conclusion

While precise, experimentally determined solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of both hydrophilic (PEG, carboxylic acid) and moderately lipophilic (ethyl propionate) moieties suggests a versatile solubility profile across a range of polar and some non-polar organic solvents. For researchers and drug developers, the provided experimental protocol offers a robust framework for determining the exact solubility in their specific solvent systems, a critical step for successful formulation and application.

References

- 1. labinsights.nl [labinsights.nl]

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 7. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

In-Depth Technical Guide to Acid-PEG2-ethyl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Commercial Availability

This compound, systematically named 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent. Its structure features a terminal carboxylic acid and an ethyl propionate group, connected by a two-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two different molecules, a key attribute in the construction of complex bioconjugates. The integrated PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This reagent is readily available for research purposes from a variety of chemical suppliers.

Table 1: Commercial Availability and Properties of this compound

| Property | Value | Source |

| CAS Number | 886362-90-9 | Multiple Suppliers |

| Molecular Formula | C10H18O6 | Multiple Suppliers |

| Molecular Weight | 234.25 g/mol | Multiple Suppliers |

| Appearance | Colorless to pale yellow liquid or semi-solid | Supplier Data |

| Primary Application | PROTAC Linker, Bioconjugation | [1] |